![molecular formula C17H17N3O4S B14798942 (2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is a complex organic compound that features a furan ring, a phenoxy group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Formation of the acrylamide moiety: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.
Coupling of the intermediates: The final step involves coupling the furan, phenoxy, and acrylamide intermediates under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrially relevant materials.
作用机制
The mechanism of action of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
3-(2-furyl)acrylamide: Lacks the phenoxy and hydrazino groups, making it less complex and potentially less versatile.
N-(2-methylphenoxy)acrylamide:
N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide: Lacks the furan ring, which may affect its chemical properties and reactivity.
Uniqueness
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is unique due to the presence of both the furan ring and the phenoxy group, which confer distinct chemical properties and reactivity
属性
分子式 |
C17H17N3O4S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-5-2-3-7-14(12)24-11-16(22)19-20-17(25)18-15(21)9-8-13-6-4-10-23-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,25)/b9-8+ |
InChI 键 |
CDMWWKKFSIDNFL-CMDGGOBGSA-N |
手性 SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


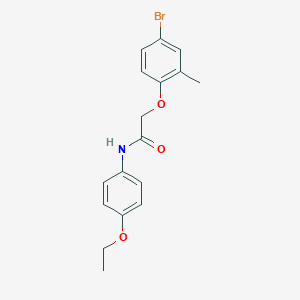
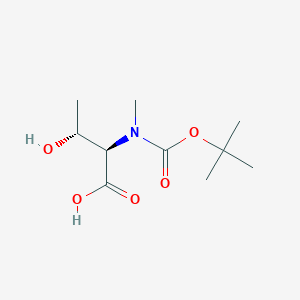
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
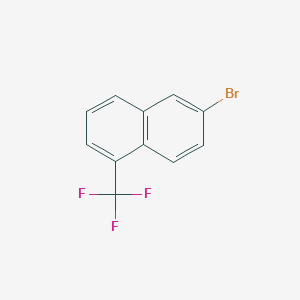
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)
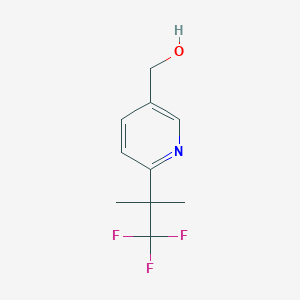

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
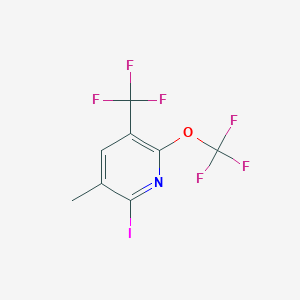

![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
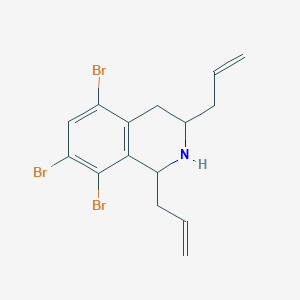
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
